molecular formula C9H5BrOS B158803 3-Bromobenzo[b]thiophene-2-carbaldehyde CAS No. 10135-00-9

3-Bromobenzo[b]thiophene-2-carbaldehyde

Cat. No.: B158803
CAS No.: 10135-00-9
M. Wt: 241.11 g/mol
InChI Key: GQUZXULTSUGIRF-UHFFFAOYSA-N
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Description

3-Bromobenzo[b]thiophene-2-carbaldehyde is a chemical compound with the molecular formula C9H5BrOS. It is a derivative of benzo[b]thiophene, featuring a bromine atom at the 3-position and an aldehyde group at the 2-position. This compound is of interest due to its unique structure and reactivity, making it valuable in various fields of scientific research and industrial applications .

Mechanism of Action

Target of Action

The primary targets of 3-Bromobenzo[b]thiophene-2-carbaldehyde are currently unknown. This compound is a heteroaryl halide , a class of compounds known for their wide range of biological activities.

Mode of Action

It is known to undergo the suzuki-miyaura reaction with phenylboronic acid (pba) or 3-thienylboronic acid in the presence of a novel heterogeneous pd catalyst . This reaction is a type of palladium-catalyzed cross coupling reaction, which is used to synthesize biaryl compounds, a common structural motif in pharmaceuticals and organic materials.

Biochemical Pathways

It has been used in the synthesis of benzothienoquinoline , suggesting that it may play a role in pathways involving this compound.

Pharmacokinetics

Its molecular weight (2411 Da ) and predicted density (1.711 g/cm3 ) suggest that it may have good bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromobenzo[b]thiophene-2-carbaldehyde can be synthesized through several methods. One common approach involves the bromination of benzo[b]thiophene-2-carbaldehyde. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and minimizes the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

3-Bromobenzo[b]thiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Bromobenzo[b]thiophene-2-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromobenzo[b]thiophene-2-carboxylic acid
  • 3-Bromobenzo[b]thiophene-2-methanol
  • 3-Bromo-1-benzothiophene-2-carbaldehyde
  • 3-Bromo-2-formylbenzo[b]thiophene

Uniqueness

3-Bromobenzo[b]thiophene-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both a bromine atom and an aldehyde group allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-bromo-1-benzothiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrOS/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUZXULTSUGIRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50500707
Record name 3-Bromo-1-benzothiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50500707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10135-00-9
Record name 3-Bromo-1-benzothiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50500707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-1-benzothiophene-2-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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